2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenyl group, an oxoethyl group, and a methylphenylamino group, making it a versatile molecule for chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, starting with the preparation of the nitrophenyl and methylphenylamino precursors. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl or methylphenylamino groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the methylphenylamino group can interact with biological macromolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Shares the methylphenyl group but differs in its functional groups and overall structure.
4-Nitrophenylsulfonyltryptophan: Contains a nitrophenyl group but has different substituents and applications
Uniqueness
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H18N2O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18N2O6/c1-13-5-7-15(8-6-13)20-18(23)9-10-19(24)27-12-17(22)14-3-2-4-16(11-14)21(25)26/h2-8,11H,9-10,12H2,1H3,(H,20,23) |
InChI Key |
DKNABOBNXRBZRY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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